Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common method involves the bromination of an indole derivative followed by the introduction of the tert-butyl and amino groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dibromo groups on the indole ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of dehalogenated products.
Scientific Research Applications
Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of amino and dibromo groups allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Tert-butyl 1-indolecarboxylate: Shares the indole core but lacks the amino and dibromo substituents.
5-amino-1H-indole-1-carboxylate: Similar amino substitution but lacks the tert-butyl and dibromo groups.
3,6-dibromo-1H-indole-1-carboxylate: Contains the dibromo groups but lacks the tert-butyl and amino substituents.
Uniqueness: Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is unique due to the combination of tert-butyl, amino, and dibromo groups on the indole ring
Properties
IUPAC Name |
tert-butyl 5-amino-3,6-dibromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-6-9(15)7-4-10(16)8(14)5-11(7)17/h4-6H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDSOBBIGJPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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